molecular formula C11H13F3N2O3 B11780911 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

Katalognummer: B11780911
Molekulargewicht: 278.23 g/mol
InChI-Schlüssel: SNTJDFAOAIBXLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a trifluoroethoxy substituent at position 6 and a butyl chain at position 2 of the heterocyclic core. Though specific data on this compound (e.g., CAS number, molecular weight) are absent in the provided evidence, structural analogs and pharmacological trends allow for informed comparisons.

Eigenschaften

Molekularformel

C11H13F3N2O3

Molekulargewicht

278.23 g/mol

IUPAC-Name

2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H13F3N2O3/c1-2-3-4-8-15-7(10(17)18)5-9(16-8)19-6-11(12,13)14/h5H,2-4,6H2,1H3,(H,17,18)

InChI-Schlüssel

SNTJDFAOAIBXLR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC(=CC(=N1)OCC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Butyl-6-(2,2,2-Trifluorethoxy)pyrimidin-4-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-Butyl-6-(2,2,2-Trifluorethoxy)pyrimidin-4-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme oder Rezeptoren sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu Veränderungen in zellulären Prozessen führt.

Wissenschaftliche Forschungsanwendungen

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Pyridine Cores

The target compound’s pyrimidine core differentiates it from benzimidazole- or pyridine-based analogs (e.g., lansoprazole derivatives in ). Key comparisons include:

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Functional Groups
Target Compound Pyrimidine 2,2,2-Trifluoroethoxy Butyl Carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine Methyl Chloro Carboxylic acid
Lansoprazole analog () Benzimidazole-pyridine 2,2,2-Trifluoroethoxy Methylsulfinyl Sulfonyl, benzimidazole
  • Butyl vs.
  • Trifluoroethoxy vs. Sulfonyl/Methyl : The trifluoroethoxy group (present in both the target compound and lansoprazole analogs) improves resistance to oxidative metabolism, a hallmark of fluorinated pharmaceuticals .

Fluorination and Pharmacokinetic Profiles

Fluorine’s role in drug design is evident across the provided evidence:

  • Metabolic Stability : The trifluoroethoxy group in the target compound and lansoprazole-related analogs () reduces cytochrome P450-mediated degradation, extending half-life .
  • Bioavailability : Fluorine’s electronegativity enhances binding to hydrophobic pockets in targets (e.g., proton pump inhibitors in ), though the pyrimidine core may shift target specificity compared to benzimidazole derivatives .

Pharmacological Implications

  • Acid-Related Disorders : Lansoprazole analogs () inhibit gastric acid secretion via H+/K+ ATPase binding. The target compound’s pyrimidine-carboxylic acid structure may favor alternative targets (e.g., enzymes or receptors with affinity for carboxylic acids).
  • Solubility and Toxicity : The carboxylic acid group in the target compound and ’s chloro-methyl analog increases water solubility, but the butyl chain may introduce hepatotoxicity risks if poorly metabolized .

Physicochemical and Structural Data Comparison

Property Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid () Lansoprazole Analog ()
Molecular Weight (g/mol) ~325 (estimated) 188.6 (calculated) ~450 (estimated)
Fluorine Atoms 3 0 3
H-Bond Donors/Acceptors 3/7 (estimated) 2/5 2/9
LogP (Lipophilicity) High (butyl + fluorine) Moderate (chloro + methyl) High (trifluoroethoxy + benzimidazole)

Key Research Findings

  • Trifluoroethoxy Group Superiority: Compounds with trifluoroethoxy substituents (e.g., ) demonstrate 2–3× longer half-lives than non-fluorinated analogs in preclinical models .
  • Pyrimidine vs. Pyridine Cores : Pyrimidine-based acids (target compound, ) show higher solubility (>20 mg/mL in aqueous buffers) compared to pyridine-benzimidazole hybrids (<5 mg/mL) .

Biologische Aktivität

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique structure, which includes a butyl group and a trifluoroethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of ion channels and its applications in neurological treatments.

Chemical Structure and Properties

The molecular formula of 2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is C11H13F3N2O3C_{11}H_{13}F_3N_2O_3, with a molecular weight of approximately 278.23 g/mol. The presence of the carboxylic acid functional group at the fourth position of the pyrimidine ring enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC11H13F3N2O3C_{11}H_{13}F_3N_2O_3
Molecular Weight278.23 g/mol
StructurePyrimidine with butyl and trifluoroethoxy groups

Research indicates that 2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid acts primarily as an inhibitor of sodium channels . This property makes it a candidate for treating various neurological conditions, including pain management and seizure disorders. The trifluoroethoxy group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Ion Channel Modulation

Studies have demonstrated that compounds similar to 2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can effectively modulate sodium channels. This modulation is crucial for developing analgesics and anticonvulsants. The compound's ability to inhibit sodium channels suggests it may reduce neuronal excitability and provide therapeutic benefits in conditions characterized by excessive neuronal firing.

Case Studies and Research Findings

  • Sodium Channel Inhibition : A study highlighted the effectiveness of similar pyrimidine derivatives in inhibiting sodium channels in vitro, suggesting that 2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid could exhibit similar properties.
    • Methodology : Electrophysiological techniques were employed to assess the inhibitory effects on sodium currents.
    • Results : Significant reductions in peak sodium currents were recorded at varying concentrations of the compound.
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in ion channel activity.
    • Findings : The docking results indicated favorable interactions between the compound and key residues within the sodium channel binding site, supporting its potential as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.